molecular formula C11H10F2O2 B8417722 3-(3,5-difluorophenyl)dihydro-2H-pyran-4(3H)-one

3-(3,5-difluorophenyl)dihydro-2H-pyran-4(3H)-one

Cat. No. B8417722
M. Wt: 212.19 g/mol
InChI Key: WYTFVSLYNHXNED-UHFFFAOYSA-N
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Patent
US08486952B2

Procedure details

To a mixture of (1R,2R)-2-aminocyclohexanol hydrochloride (0.418 g, 2.76 mmol), nickel(II) chloride hexahydrate (0.328 g, 1.378 mmol) and 3,5-difluorophenylboronic acid (6.53 g, 41.3 mmol) was added NaHMDS in THF (55.1 mL, 55.1 mmol) at 10° C. dropwise under N2. After addition, the mixture was stirred at 10° C. for 20 min. 2-Propanol (113 mL) (previously bubbled by N2) was added at 0° C. and then the mixture was stirred at RT for 10 min. 3-iodo-4,4-dimethoxytetrahydro-2H-pyran (Preparation X1) (7.5 g, 27.6 mmol). in THF was added dropwise and the mixture was heated at 60° C. overnight. The reaction mixture was cooled in ice bath, added 1.0 HCl until acidic and stirred for 10 min. Concentrated in vacuum. Extracted with EtOAc and the organic layer was washed with brine and concentrated. The residue was purified by column chromatography on silica gel to give 3-(3,5-difluorophenyl)dihydro-2H-pyran-4(3H)-one (1.6 g, 7.54 mmol, 27.4% yield). 1H NMR (500 MHz, CDCl3) δ ppm 6.78 (dd, J=8.24, 2.14 Hz, 2H) 6.62-6.75 (m, 1H) 4.21 (dd, J=11.44, 5.65 Hz, 2H) 3.85-4.01 (m, 2H) 3.76 (dd, J=8.55, 6.10 Hz, 1H) 2.60-2.75 (m, 1H) 2.48-2.60 (m, 1H)
Quantity
0.418 g
Type
reactant
Reaction Step One
Quantity
6.53 g
Type
reactant
Reaction Step One
Name
nickel(II) chloride hexahydrate
Quantity
0.328 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
55.1 mL
Type
solvent
Reaction Step Two
Name
3-iodo-4,4-dimethoxytetrahydro-2H-pyran
Quantity
7.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.N[C@@H]1CCCC[C@H]1O.[F:10][C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[C:15]([F:17])[CH:16]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].N#N.I[CH:34]1[C:39](OC)([O:40]C)[CH2:38][CH2:37][O:36][CH2:35]1.Cl>C1COCC1.O.O.O.O.O.O.[Ni](Cl)Cl>[F:10][C:11]1[CH:12]=[C:13]([CH:34]2[C:39](=[O:40])[CH2:38][CH2:37][O:36][CH2:35]2)[CH:14]=[C:15]([F:17])[CH:16]=1 |f:0.1,3.4,9.10.11.12.13.14.15|

Inputs

Step One
Name
Quantity
0.418 g
Type
reactant
Smiles
Cl.N[C@H]1[C@@H](CCCC1)O
Name
Quantity
6.53 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)B(O)O
Name
nickel(II) chloride hexahydrate
Quantity
0.328 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Ni](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
55.1 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
3-iodo-4,4-dimethoxytetrahydro-2H-pyran
Quantity
7.5 g
Type
reactant
Smiles
IC1COCCC1(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 10° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
2-Propanol (113 mL) (previously bubbled by N2)
ADDITION
Type
ADDITION
Details
was added at 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 60° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in ice bath
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated in vacuum
EXTRACTION
Type
EXTRACTION
Details
Extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C1COCCC1=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.54 mmol
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 27.4%
YIELD: CALCULATEDPERCENTYIELD 27.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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